molecular formula C4H8N4OS B2879048 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol CAS No. 1858241-76-5

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol

Cat. No.: B2879048
CAS No.: 1858241-76-5
M. Wt: 160.2
InChI Key: CFEWZYCZSMLHJP-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and an ethanol-linked amino group at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEWZYCZSMLHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-amino-1,3,4-thiadiazole-2-thiol and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C, and the reaction is allowed to proceed for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Acylation Reactions

The primary amino group undergoes acylation with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride forms acetamide derivatives, as demonstrated in analogous thiadiazole systems .

Example Reaction:
2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol + Chloroacetyl chloride → N-(2-Hydroxyethyl)-N'-(chloroacetyl)-5-amino-1,3,4-thiadiazole-2-amine

ConditionsProduct YieldCharacterization Methods
DMF, 0°C → RT, 8 h88% IR (C=O at 1,710 cm⁻¹), ¹H NMR (δ 4.16 ppm, CH₂Cl)

Schiff Base Formation

The amino group reacts with aromatic aldehydes to form Schiff bases, a key step in synthesizing bioactive derivatives .

Example Reaction:
this compound + 4-Methoxybenzaldehyde → 2-[(5-((4-Methoxybenzylidene)amino)-1,3,4-thiadiazol-2-yl)amino]ethanol

ConditionsProduct YieldKey Spectral Data
H₂SO₄, ethanol, reflux72% ¹H NMR: δ 8.24–8.52 ppm (CH=N), IR: 1,645 cm⁻¹ (C=N)

Alkylation and Etherification

The hydroxyl group participates in alkylation reactions. For instance, treatment with methyl acrylate under basic conditions yields ether-linked derivatives .

Example Reaction:
this compound + Methyl acrylate → Methyl 3-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]propanoate

ConditionsProduct YieldCharacterization
CH₃OH, Et₃N, reflux, 4–8 h58% ¹H NMR: δ 3.65 ppm (OCH₃), IR: 1,728 cm⁻¹ (C=O ester)

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. Reaction with carbon disulfide in alkaline medium generates oxadiazole-thiadiazole hybrids .

Example Reaction:
this compound + CS₂/KOH → 5-((2-Hydroxyethyl)amino)-1,3,4-thiadiazolo[3,2-b]-1,3,4-oxadiazole-2-thione

ConditionsProduct YieldKey Data
Ethanol, reflux, 8 h82% ¹³C NMR: δ 175.60 ppm (C=S)

Nucleophilic Substitution

The thiadiazole ring’s sulfur atoms engage in nucleophilic substitutions. For example, reaction with ethyl bromobutyrate yields alkylthio derivatives .

Example Reaction:
this compound + Ethyl 4-bromobutyrate → Ethyl 4-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]butanoate

ConditionsProduct YieldSpectral Evidence
DMF, K₂CO₃, reflux92% IR: 2,879–2,936 cm⁻¹ (C-H aliphatic), ¹H NMR: δ 1.78–1.93 ppm (CH₂)

Oxidative Reactions

Controlled oxidation of thioether linkages forms sulfoxides or sulfones, enhancing pharmacological potential .

Example Reaction:
this compound + H₂O₂ → 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfinyl]ethanol

ConditionsProduct YieldNotes
H₂O₂, glacial acetic acid, RT75% IR: 1,030 cm⁻¹ (S=O)

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions. Complexation with Cu(II) or Zn(II) forms chelates with enhanced bioactivity .

Example Reaction:
this compound + CuCl₂ → [Cu(C₄H₈N₄OS)Cl₂]·H₂O

ConditionsProduct StabilityCharacterization
Ethanol/water, RTStable up to 250°C UV-Vis: λₘₐₓ 625 nm, ESR: g = 2.12

Scientific Research Applications

It is challenging to provide a detailed article focusing solely on the applications of the compound "2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol" with comprehensive data tables and well-documented case studies, as the available search results provide limited information about this specific compound. However, based on the information gleaned from the search results, here's what can be gathered:

Chemical Information

  • IUPAC Name The IUPAC name for this compound is 2-((5-amino-1,3,4-thiadiazol-2-yl)amino)ethan-1-ol .
  • Formula and Molecular Weight The molecular formula is C₄H₈N₄OS, and the molecular weight is 160.198 g/mol .
  • CAS Number The CAS number is 1858241-76-5 .
  • Physical Form It is a solid at ambient temperature .

Hazard Information

  • Signal Word Warning .
  • Hazard Statements H302 + H312 + H332, H315, H319, H335 .
  • Precautionary Statements P280, P301 + P312 .

Potential Applications and Research Context

While specific applications for "this compound" are not detailed in the search results, the presence of a 1,3,4-thiadiazole moiety suggests potential biological activities .

  • 1,3,4-Thiadiazole Derivatives Derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including antidiabetic, anticancer, and anti-inflammatory properties .
  • 5-Ethyl-2-amino-1,3,4-thiadiazole Derivatives These derivatives have anesthetic, anti-inflammatory, anti-allergic, and analgesic activities and can potentially be used to create drugs for treating bronchopulmonary diseases, inflammatory diseases of the musculoskeletal system, post-operative pain, rheumatoid arthritis, arthrosis, and vasculitis .

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Thio vs. Amino Linkages
  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid (CAS 32418-26-1): Replaces the ethanolamine group with a thioacetic acid moiety. Molecular mass: 191.23 g/mol .
  • Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 32418-24-9): An ester derivative of the above, with improved lipophilicity due to the ethyl group. This modification may enhance bioavailability in vivo .
Complex Hybrid Structures
  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide (CAS 296879-33-9): Incorporates a dimethylacetamide group, increasing steric bulk and lipophilicity. Such modifications are often leveraged to optimize pharmacokinetic profiles .
  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dichlorophenyl-pyrrolyl)ethanone: Substituted with a dichlorophenyl-pyrrole group, this compound exhibits enhanced aromatic interactions, likely improving binding to hydrophobic enzyme pockets. Such derivatives are explored for antimicrobial and anticancer applications .
Anticancer Potential
  • 1,3,4-Thiadiazole Derivatives (3a-3l): Exhibit cytotoxicity against human cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values ranging from 2.5–15 µM. The ethanolamine group in the target compound may modulate cytotoxicity by altering solubility and cellular uptake .
  • Triazole-Thiadiazole Hybrids : Demonstrate superior activity (IC₅₀ < 5 µM) compared to simpler analogs, attributed to synergistic effects of the triazole ring .
Antimicrobial Activity
  • Naphthalen-1-yl Derivatives: Compounds like 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone show potent antifungal activity (MIC: 8–32 µg/mL) against Candida albicans, linked to the naphthyl group’s hydrophobic interactions .

Biological Activity

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. Its structure features a thiadiazole ring, which is known for its diverse biological properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C₄H₈N₄OS
  • Molecular Weight : 160.198 g/mol
  • CAS Number : 1858241-76-5

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities of various derivatives related to this compound:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound 8dAspergillus niger32 μg/mL
Compound 18aSalmonella typhi500 μg/disk (zone of inhibition: 15–19 mm)
Compound 19Staphylococcus aureus62.5 μg/mL

These findings suggest that the presence of specific substituents on the thiadiazole ring enhances the antimicrobial efficacy against a variety of pathogens.

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays. A notable study highlighted its effectiveness against Leishmania species:

Case Study: Antileishmanial Activity

In vitro studies demonstrated that certain derivatives of the thiadiazole ring exhibited antileishmanial activity comparable to standard treatments such as amphotericin B. The results indicated:

  • Concentration : Effective at concentrations as low as 50 μM.
  • Mechanism : The compounds likely disrupt cellular processes by forming free radicals and targeting essential enzymes within the parasites .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes in parasites, disrupting their metabolic pathways.
  • Cell Membrane Disruption : It can permeate cell membranes leading to cell lysis.
  • Free Radical Formation : Certain derivatives generate reactive oxygen species (ROS), causing oxidative stress in microbial cells.

Research Findings

A review article summarized various studies focusing on the biological activities of 2-amino-1,3,4-thiadiazole derivatives:

  • Antimicrobial Properties : Significant activity against Gram-positive bacteria and fungi was noted.
  • Antiproliferative Effects : Some derivatives showed cytotoxicity against cancer cell lines with IC50 values in the nanomolar range .

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